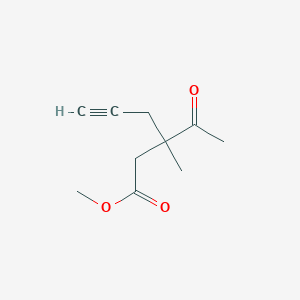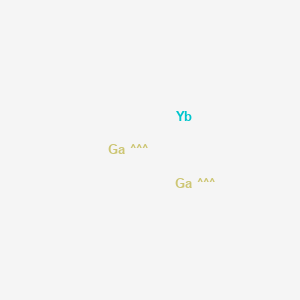
Triphenylguanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenylguanidine hydrochloride is a chemical compound with the molecular formula C19H17N3·HCl. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds. This compound is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Triphenylguanidine hydrochloride can be synthesized through the guanylation of aniline derivatives. One common method involves the reaction of triphenylguanidine with hydrochloric acid. The reaction typically occurs under mild conditions and can be catalyzed by various metal triflates, such as scandium(III) triflate .
Industrial Production Methods
In industrial settings, this compound is produced using scalable methods that involve the reaction of triphenylguanidine with hydrochloric acid in large reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization.
化学反応の分析
Types of Reactions
Triphenylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding guanidine oxides.
Reduction: Reduction reactions can convert it back to its parent guanidine compound.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Guanidine oxides.
Reduction: Triphenylguanidine.
Substitution: Various substituted guanidines depending on the nucleophile used.
科学的研究の応用
Triphenylguanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as a catalyst in various chemical processes
作用機序
The mechanism of action of triphenylguanidine hydrochloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. It can act as a strong base, facilitating various chemical reactions. In biological systems, it can interact with enzymes and proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
Thiourea derivatives: These compounds also contain the guanidine functional group and share similar chemical properties.
Cyanamides: Used in the synthesis of guanidines, they have similar reactivity.
N,N,N’-trisubstituted guanidines: These compounds have similar applications in organic synthesis and catalysis
Uniqueness
Triphenylguanidine hydrochloride is unique due to its high stability and ability to form stable complexes with various molecules. Its high basicity and ability to participate in multiple types of chemical reactions make it a versatile compound in both research and industrial applications.
特性
CAS番号 |
59283-92-0 |
|---|---|
分子式 |
C19H18ClN3 |
分子量 |
323.8 g/mol |
IUPAC名 |
(N,N'-diphenylcarbamimidoyl)-phenylazanium;chloride |
InChI |
InChI=1S/C19H17N3.ClH/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;/h1-15H,(H2,20,21,22);1H |
InChIキー |
QXAFZZMLBQVFDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[NH2+]C(=NC2=CC=CC=C2)NC3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



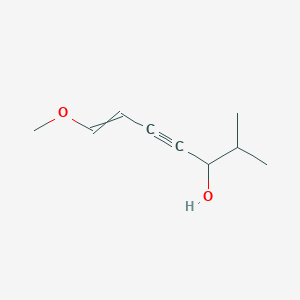
![1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene](/img/structure/B14603429.png)
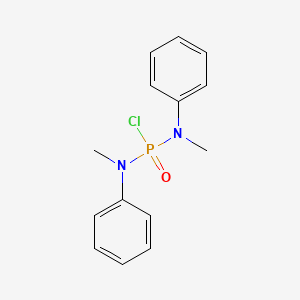
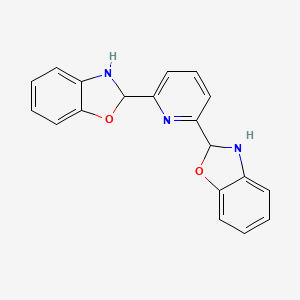

![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)
![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)


